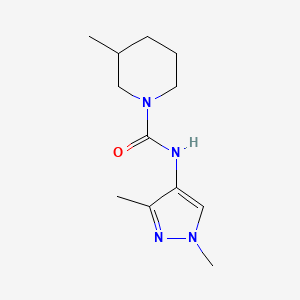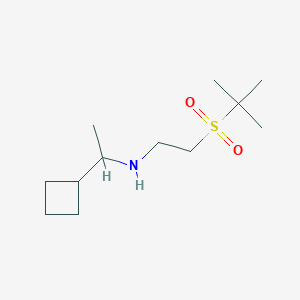![molecular formula C15H20BrN3O B6638424 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is an organic compound that features a brominated phenol core with a substituted pyrazole side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol typically involves multiple steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenol.
Alkylation: The brominated phenol undergoes alkylation with 1-bromo-2-propanol under basic conditions to introduce the propyl group.
Pyrazole Introduction: The intermediate is then reacted with 2-(2-methylpyrazol-3-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol can be used as a building block for the synthesis of more complex molecules. Its brominated phenol structure allows for further functionalization through various chemical reactions.
Biology
This compound may serve as a ligand in the study of enzyme interactions, particularly those involving phenolic substrates. Its pyrazole moiety is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The pyrazole ring is a common motif in many drugs, and its presence in this compound suggests potential bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require brominated phenolic structures.
作用机制
The mechanism by which 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its phenolic and pyrazole moieties, potentially inhibiting or activating specific pathways. The bromine atom could also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Bromo-2-methylphenol: Lacks the pyrazole side chain, making it less versatile in biological applications.
2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
4-Bromo-2-[1-[2-(2-pyrazolyl)ethylamino]propyl]phenol: Similar structure but without the methyl group on the pyrazole ring, potentially altering its biological activity.
Uniqueness
The unique combination of a brominated phenol and a substituted pyrazole side chain in 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol provides a versatile scaffold for further chemical modification and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-3-14(13-10-11(16)4-5-15(13)20)17-8-6-12-7-9-18-19(12)2/h4-5,7,9-10,14,17,20H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMUGNPSMBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NCCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)
![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)

